

Physicochemical Characteristics of 1,8-p-Menthanediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B1222041

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-p-Menthanediamine is a primary alicyclic diamine that serves as a versatile chemical intermediate.^{[1][2]} Its unique structural features make it a valuable building block in various applications, including as a curing agent for epoxy resins and in the synthesis of Schiff bases for coordination complexes and potential herbicidal agents.^{[1][3]} This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,8-p-Menthanediamine, presenting key data in a structured format, outlining general experimental considerations, and visualizing its role in chemical synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,8-p-Menthanediamine. Data has been compiled from various sources and represents typical values. It is important to note that some values are reported for technical grade products, which may be a mixture of cis and trans isomers and contain impurities.^[4]

Property	Value
Molecular Formula	C ₁₀ H ₂₂ N ₂
Molecular Weight	170.30 g/mol [3][4]
Appearance	Blackish or dark colored liquid[1][2][5]
Melting Point	-45 °C (lit.)[2][5]
Boiling Point	115-120 °C @ 10 Torr[5]; 107-126 °C @ 10 mm Hg (lit.)[2]
Density	0.91 g/cm ³ [5]; 0.914 g/mL at 25 °C (lit.)[2]
Solubility in Water	Slightly soluble[1][5]; 26 g/L at 25 °C[1]
Vapor Pressure	10 mm Hg at 20 °C[5]
Flash Point	200 °F (93 °C) - closed cup[5]
Refractive Index	n ₂₀ /D 1.481[5]; n ₂₀ /D 1.4805 (lit.)[2]
pKa (Predicted)	11.02 ± 0.70[1]
LogP (XLogP3)	1.17[5]
Stability	Stable. Combustible. Incompatible with strong oxidizing agents.[1][2][5]

Experimental Protocols: General Methodologies

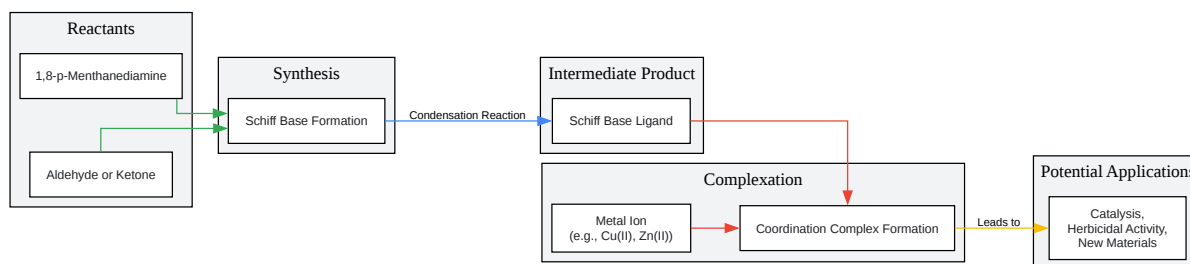
While specific experimental protocols for the determination of the physicochemical properties of 1,8-p-Menthanediamine are not readily available in the public domain, standard methods are employed for such characterizations. These methodologies are often based on guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

- **Melting Point:** Determined using a capillary method where the sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.

- **Boiling Point:** Can be determined by distillation, where the temperature at which the liquid boils under a specific pressure is measured. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition.[2][5]
- **Density:** Typically measured using a pycnometer or a digital density meter, which provides a precise measurement of the mass per unit volume at a given temperature.[2]
- **Solubility:** Assessed by adding a known amount of the substance to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved substance is then determined analytically.
- **pKa:** The acid dissociation constant can be determined by potentiometric titration. This involves titrating a solution of the diamine with a strong acid and monitoring the pH change. The pKa values can be calculated from the titration curve. For predictive values, computational software is utilized based on the molecule's structure.[6]

Role in Chemical Synthesis: A Workflow

1,8-p-Menthanediamine is a key precursor in the synthesis of various compounds, notably Schiff bases, which are then used to form coordination complexes with various metal ions. This synthetic pathway is valuable in the development of new materials and compounds with specific catalytic or biological activities.[1][3]



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Caption: Synthetic pathway of 1,8-p-Menthanediamine to coordination complexes.

Safety and Handling

1,8-p-Menthanediamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid inhalation of vapors. [7][8]

Reactivity Profile

1,8-p-Menthanediamine is a primary amine and exhibits typical reactivity for this class of compounds. It neutralizes acids in exothermic reactions to form salts and water.[1][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5] Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[5]

Conclusion

This technical guide provides a consolidated source of information on the physicochemical characteristics of 1,8-p-Menthanediamine for researchers and professionals in drug development and chemical synthesis. The data presented, along with the generalized experimental considerations and the visualized synthetic workflow, offer a foundational understanding of this important chemical intermediate. Adherence to strict safety protocols is paramount when working with this compound.

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- To cite this document: BenchChem. [Physicochemical Characteristics of 1,8-p-Menthanediamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222041#physicochemical-characteristics-of-1-8-p-menthanediamine]

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